5-methoxy-3H-isobenzofuran-1-one

Descripción general

Descripción

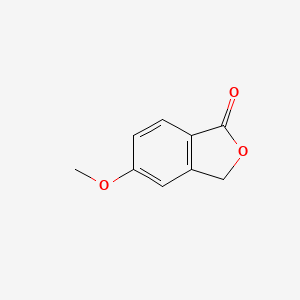

5-methoxy-3H-isobenzofuran-1-one is a chemical compound belonging to the isobenzofuranone family. These compounds are known for their diverse biological activities and are often found in natural products. The structure of this compound consists of a benzene ring fused to a lactone ring with a methoxy group attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3H-isobenzofuran-1-one can be achieved through various methods. One common approach involves the oxidation of indane derivatives in subcritical water under oxygen pressure. This method is environmentally benign and does not require a catalyst . Another method involves the use of a Friedel-Crafts alkylation followed by intramolecular lactonization to form the isobenzofuranone ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using molecular oxygen or hydrogen peroxide as oxidants. These reactions are carried out in reactors designed to handle high pressures and temperatures to ensure efficient conversion of starting materials to the desired product .

Análisis De Reacciones Químicas

Types of Reactions

5-methoxy-3H-isobenzofuran-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions using reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Formation of isobenzofuran-1,3-dione derivatives.

Reduction: Formation of reduced isobenzofuranone derivatives.

Substitution: Formation of various substituted isobenzofuranone derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Structure and Characteristics

- Molecular Formula :

- Molecular Weight : 164.16 g/mol

- IUPAC Name : 5-methoxy-3H-isobenzofuran-1-one

- SMILES Notation : COC1=CC2=C(C=C1)C(=O)OC2=C

Physical Properties

- Appearance : Typically appears as a pale yellow to white solid.

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Applications in Scientific Research

This compound has been explored for various applications, particularly in medicinal chemistry, pharmacology, and natural product synthesis. Below are some key areas of focus:

Medicinal Chemistry

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of isobenzofuranones can inhibit cancer cell proliferation. For instance, certain analogs have been reported to induce apoptosis in human cancer cell lines by activating specific signaling pathways .

Natural Product Synthesis

The compound serves as a precursor in the synthesis of various natural products and bioactive molecules. Its structure allows it to participate in reactions that yield more complex compounds with potential therapeutic effects.

Neuropharmacological Studies

Investigations into sigma receptors have highlighted the potential of isobenzofuran derivatives as ligands. These receptors are implicated in neuroprotection and modulation of neurotransmitter systems, making them targets for developing new treatments for neurological disorders .

Antimicrobial Properties

Some studies suggest that compounds derived from isobenzofuranone structures possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents .

Case Study 1: Antitumor Activity

A study published in BMC Cancer explored the cytotoxic effects of various isobenzofuran derivatives, including this compound. The findings indicated that these compounds could selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Case Study 2: Sigma Receptor Ligands

Research focusing on sigma receptor ligands demonstrated that modifications to the isobenzofuran core could enhance binding affinity and selectivity. These studies utilized computational modeling alongside biological assays to optimize lead compounds for neuropharmacological applications .

Data Table: Biological Activities of this compound Derivatives

Mecanismo De Acción

The mechanism of action of 5-methoxy-3H-isobenzofuran-1-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways, leading to its antioxidant activity . Additionally, its cytotoxic effects are believed to be due to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .

Comparación Con Compuestos Similares

5-methoxy-3H-isobenzofuran-1-one can be compared with other similar compounds such as:

4-methoxy-3H-isobenzofuran-1-one: Similar structure but with the methoxy group at a different position.

3,6-disubstituted isobenzofuran-1(3H)-ones: These compounds have additional substituents on the benzene ring and exhibit different biological activities.

Banksialactone D: Another isobenzofuranone derivative with unique structural features and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

5-Methoxy-3H-isobenzofuran-1-one, also known as 5-Hydroxyphthalide, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the molecular formula and is characterized by its isobenzofuran structure. The compound exhibits a methoxy group that contributes to its biological properties.

Targeted Pathways:

- Cyclin-dependent kinase 2 (CDK2): The primary target for this compound is CDK2, where it acts as an inhibitor, potentially affecting cell cycle progression and proliferation .

Biochemical Pathways:

- The compound is involved in the tryptophan metabolic pathway and exhibits antioxidant and anti-inflammatory activities .

Pharmacokinetics

This compound demonstrates a low toxicity profile, making it a candidate for therapeutic applications. Its pharmacokinetic properties include:

- Absorption: Rapidly absorbed after administration.

- Metabolism: Metabolized primarily through oxidative pathways involving cytochrome P450 enzymes .

- Elimination: Excreted as hydroxylated and carboxylated metabolites.

Antioxidant Activity

The compound has been shown to possess significant antioxidant properties, which are essential for mitigating oxidative stress in various biological systems. This activity is influenced by the presence of functional groups such as hydroxy or alkyloxy groups .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines, contributing to its potential therapeutic applications in inflammatory diseases .

Antitumor Potential

A study evaluated the antitumor effects of derivatives similar to this compound in breast cancer cell lines (MCF-7). The results demonstrated that these compounds could enhance the effects of conventional chemotherapeutic agents like 5-fluorouracil (5-FU), leading to increased cell death and genomic damage .

| Study | Cell Line | Combination Agent | Effect on Cell Viability | Mechanism |

|---|---|---|---|---|

| Navarro et al. (2018) | MCF-7 | 5-FU | Decreased viability by 21% | Induction of apoptosis and G2/M phase arrest |

Case Study 1: Antitumor Activity

In a laboratory study, AMS35AA (a derivative of this compound) was tested in combination with 5-FU. The findings indicated that AMS35AA significantly reduced cell viability and increased apoptosis rates in MCF-7 cells when compared to controls. The combination treatment also led to enhanced genomic damage .

Case Study 2: In Vivo Toxicity

In animal models, varying dosages of the compound were administered to assess toxicity levels. Lower doses demonstrated beneficial effects such as reduced inflammation, while higher doses resulted in hepatotoxicity and nephrotoxicity, emphasizing the importance of dosage optimization for therapeutic use .

Propiedades

IUPAC Name |

5-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMRELXLQGRFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441337 | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-62-2 | |

| Record name | 5-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 5-Methoxyisobenzofuran-1(3H)-one as revealed by X-ray diffraction?

A1: X-ray diffraction analysis of 5-Methoxyisobenzofuran-1(3H)-one revealed that the molecule adopts a predominantly planar conformation. [] This means the atoms within the molecule lie roughly within the same plane. The crystal packing analysis revealed the presence of weak intermolecular interactions, specifically C–H···X (where X represents either π electrons or oxygen atoms). [] These weak interactions contribute to the overall stability and arrangement of the molecules within the crystal lattice.

Q2: Are there any known biological activities associated with 5-Methoxyisobenzofuran-1(3H)-one or its derivatives?

A2: While the provided research focuses primarily on the structural characterization of 5-Methoxyisobenzofuran-1(3H)-one, it highlights that isobenzofuran-1(3H)-one derivatives, also called phthalides, are known to exhibit a diverse range of biological activities. [] These activities include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.